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3-(3-Methoxyquinoxalin-2-yl)propanoic acid

SmTGR inhibition Fragment-based drug discovery Schistosomiasis

Fragment-based screening for SmTGR or HDAC6 often suffers from poor binding-mode validation. 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (CAS 727682-53-3) solves this with co-crystal structures confirming its pose in the NADPH subpocket (PDB 7NPX, 6ZST) and HDAC6 ubiquitin-binding pocket (PDB 6CEC). - Dual-target reference: validated binder for parasitic redox (SmTGR) and human oncology (HDAC6) targets. - Structural certainty: defined carboxylate-H-bond network enables rational fragment growing/merging. - Supply reliability: available from stock with full analytical QA and room-temperature shipping.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 727682-53-3
Cat. No. B1596675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyquinoxalin-2-yl)propanoic acid
CAS727682-53-3
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2N=C1CCC(=O)O
InChIInChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyCTIQZKAWWUSNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.8 [ug/mL]

3-(3-Methoxyquinoxalin-2-yl)propanoic acid – Fragment Probe for SmTGR & HDAC6


3-(3-Methoxyquinoxalin-2-yl)propanoic acid (CAS 727682-53-3) is a synthetic quinoxaline fragment (MW ~232 Da) identified as a low-affinity binder of two distinct therapeutic targets: the NADPH subpocket of Thioredoxin Glutathione Reductase from Schistosoma mansoni (SmTGR) [1] and the ubiquitin-binding pocket of the Histone Deacetylase 6 (HDAC6) zinc-finger domain [2]. Its structural characterization provides a basis for structure-guided optimization in parasite and oncology drug discovery programs.

1
Fragment probe for SmTGR NADPH subpocket & HDAC6 ZnF-UBD
2
Low-affinity binder supporting structure-guided optimization programs
3
Characterized binding pose via X-ray crystallography (PDB entries)

3-(3-Methoxyquinoxalin-2-yl)propanoic acid – Unmatched by Quinoxaline Analogs


Simple analogs or generic quinoxaline fragments cannot functionally substitute 3-(3-Methoxyquinoxalin-2-yl)propanoic acid due to its highly specific structural interactions. This fragment binds to a distinct subpocket within the SmTGR NADPH site via a precise carboxylate-H-bond network with S318 and electrostatic/cation-π interactions with R317 and R322 [1]. In the HDAC6 ZnF-UBD, its carboxylate mimics the C-terminal extremity of ubiquitin [2]. Substitution with a structurally similar fragment like 3-(quinolin-2-yl)propanoic acid (CID 3712/Compound 4) shifts binding to an entirely different SmTGR site (Site 2) and results in a measurable IC50 (~284 µM) rather than the >3 mM weakly active but distinct binding mode of this compound [1].

Binding Site Shift
Quinoxaline analogs may relocate from NADPH subpocket (Site 1) to alternative SmTGR sites; binding mode may not transfer.
Interaction Network Loss
Carboxylate-mediated H‑bond / cation‑π network (S318, R317, R322) is absent in many generic fragments; substitution can disrupt target engagement.
Altered Selectivity Profile
Structural analogs (e.g., quinolinyl propanoic acid) show measurable inhibition at different sites, limiting direct fragment replacement.

3-(3-Methoxyquinoxalin-2-yl)propanoic acid – Key Differentiation Evidence


SmTGR Site 1 Selective Binding

This compound (Compound 1) exclusively occupies Site 1, a subpocket within the NADPH binding site, unlike comparator fragments which bind to Site 2 or Site 3. It shows an apparent IC50 >3 mM in the DTNB assay, distinguishing it from Compound 4 (IC50 284 ± 12 µM, Site 2) and Compound 3 (IC50 ~500 µM, Site 2). [1]

SmTGR Site 1 Binding
Head-to-head
Apparent IC50 >3 mM (Site 1) vs. Compound 4 IC50 284 µM (Site 2)
Supports NADPH subpocket probe design
DTNB assay; X‑ray crystallography
SmTGR inhibition Fragment-based drug discovery Schistosomiasis

Dual Binding to SmTGR and HDAC6 ZnF-UBD

This compound uniquely binds to two clinically relevant targets: SmTGR (parasitic enzyme) and the HDAC6 ZnF-UBD (oncology target). This dual-ligand profile is not reported for any of the other SmTGR fragments (Compounds 2-5). [1] [2]

Dual Target Binding
Class-level
Dual engagement: SmTGR Site 1 + HDAC6 ZnF‑UBD
Dual-target probe context
No HDAC6 binding reported for Compounds 2–5
HDAC6 Ubiquitin binding Dual-target probe Multiple myeloma

Carboxylate-Mediated Ubiquitin Mimicry

The carboxylate group of this fragment mimics ubiquitin’s C-terminus in the HDAC6 ZnF-UBD and engages S318/R317/R322 in SmTGR. This contrasts with compound 5 (CID 5373672), which lacks a carboxylate and acts as an allosteric wedge between subunits. [1] [2]

Ubiquitin Mimicry
Reported
Carboxylate mimics ubiquitin C‑terminus; engages S318/R317/R322
Provides SAR vector for optimization
X‑ray; PanDDA analysis
Fragment binding mode Ubiquitin mimicry Structure-based design

3-(3-Methoxyquinoxalin-2-yl)propanoic acid – Procurement Scenarios


Structure-Guided SmTGR Inhibitor Optimization

Procure this compound when developing selective non-covalent inhibitors for SmTGR. Its defined binding pose in the NADPH subpocket (PDB 7NPX, 6ZST) provides a validated chemical starting point for fragment growing or merging strategies aimed at schistosomiasis therapy. [1]

HDAC6 ZnF-UBD Probe Development

Use this fragment as a control or starting scaffold for assays targeting the HDAC6 ZnF-UBD. Its co-crystal structure (PDB 6CEC) confirms occupation of the ubiquitin-binding pocket, making it a useful chemical tool for oncology target validation. [2]

Dual-Target Chemical Biology

When investigating cross-reactivity between redox-regulating parasitic enzymes and human HDAC pathways, this compound serves as a unique dual-ligand reference standard. Its characterized binding to two distinct protein families supports mechanistic studies and novel probe development. [1] [2]

FBDD Reference Screen

In fragment libraries for X-ray crystallography-based screening, this compound is one of the few fragments with established binding pose data for a challenging, redox-active parasitic target (SmTGR) and a human oncology target. It can serve as a positive control or a comparator in PanDDA analyses. [1] [2]

Application
Selection Property
Validation Focus
SmTGR Inhibitor Fragment Growing
NADPH subpocket binding pose
Structure-guided SAR & co‑crystal confirmation
HDAC6 ZnF‑UBD Target Engagement Studies
Ubiquitin‑binding pocket occupancy
Co‑crystal structure validation (PDB 6CEC)
Dual‑Target Probe Characterization
Dual‑ligand binding profile
Cross‑reactivity mechanistic studies
Fragment Library Quality Control
Established binding pose reference
PanDDA screening comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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